molecular formula C13H14N4 B2824656 4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene CAS No. 1443-23-8

4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene

Cat. No.: B2824656
CAS No.: 1443-23-8
M. Wt: 226.283
InChI Key: BKXJSBVYQKFLCB-UHFFFAOYSA-N
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Description

4,6,11,13-Tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.0²,⁷]trideca-1,3,5,8,10,12-hexaene is a nitrogen-rich tricyclic heterocyclic compound characterized by a fused bicyclo[7.4.0] backbone with four methyl groups at positions 4, 6, 11, and 12. Its structure comprises three conjoined rings: a central seven-membered ring fused with two smaller rings (four- and zero-membered bridges), creating a rigid, planar framework conducive to π-π stacking and metal coordination . The tetrazatricyclic core is structurally analogous to isoalloxazine derivatives but distinguished by methyl substitutions and ring topology .

Properties

IUPAC Name

4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4/c1-7-5-8(2)14-12-11(7)13-15-9(3)6-10(4)17(13)16-12/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXJSBVYQKFLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, followed by cyclization and methylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is crucial to maintain consistency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In substitution reactions, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene involves its interaction with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, altering the activity of the target molecule. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The tetrazatricyclo[7.4.0.0²,⁷]trideca-hexaene scaffold is a recurring motif in drug discovery. Key analogs and their structural distinctions are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications Reference
Target Compound : 4,6,11,13-Tetramethyl-... 4-, 6-, 11-, 13-methyl C₁₄H₁₆N₄ 240.31* Not reported (structural studies)
11,13-Dimethyl-4-propyl-...-6-thiol 4-propyl, 11,13-methyl, 6-thiol C₁₄H₁₆N₄S 272.37 Potential enzyme inhibition
4,11,13-Trimethyl-6-[4-(pyridin-2-yl)piperazin-1-yl]-... 4,11,13-methyl, 6-piperazinyl-pyridine C₂₂H₂₆N₈ 426.51 Kinase inhibition (research phase)
Lerociclib (G1T38) : 4-[[5-(4-isopropylpiperazin-1-yl)pyridin-2-yl]amino]-...-10-one Spirocyclohexane, 10-ketone, isopropylpiperazine C₂₆H₃₄N₈O 498.62 CDK4/6 inhibitor (clinical trials)
6-Chloro-3,5,8,11-tetraazatricyclo... 6-chloro C₉H₅ClN₄ 204.62 Anticancer research

*Note: Molecular weight calculated based on formula C₁₄H₁₆N₄.

Key Observations :

  • Substituent Diversity : The core scaffold tolerates diverse substitutions (e.g., thiols, piperazinyl groups, halogens), enabling modulation of solubility, binding affinity, and bioavailability. For example, the 6-thiol derivative (272.37 g/mol) exhibits enhanced nucleophilic reactivity compared to the methyl-rich target compound .

Pharmacological and Physicochemical Properties

Property Target Compound 6-Thiol Analog Lerociclib
Solubility Low (high hydrophobicity) Moderate (thiol polarity) Low (spirocyclic bulk)
LogP ~2.5 (estimated) ~2.0 ~3.8
Thermal Stability High (rigid core) Moderate (thiol oxidation) High (crystalline form)
Bioactivity Not reported Enzyme inhibition CDK4/6 IC₅₀ = 1–10 nM

Insights :

  • Piperazinyl derivatives (e.g., Lerociclib) balance hydrophobicity with hydrogen-bonding capacity, critical for target engagement .

Biological Activity

4,6,11,13-Tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene is a complex organic compound notable for its unique structure and potential biological activities. This article delves into its synthesis methods, biological properties, and relevant research findings.

Molecular Formula and Structure

The molecular formula for this compound is C13H14N4C_{13}H_{14}N_4. The compound features a tricyclic structure that includes nitrogen atoms within its framework.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Cyclization Reactions : Linear precursors are transformed into the tricyclic structure.
  • Reaction Conditions : Temperature and solvent choice are critical for optimizing yields.
  • Purification Techniques : Methods such as chromatography may be employed to ensure purity.

Antimicrobial Properties

Research indicates that tetrazatricyclic compounds exhibit significant antimicrobial activity. In one study focusing on derivatives of similar structures:

  • Inhibition of Bacterial Growth : Compounds demonstrated effectiveness against various bacterial strains.
  • Mechanism of Action : The proposed mechanism involves disruption of bacterial cell walls or inhibition of essential enzymes.

Anticancer Activity

Another area of interest is the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Synergistic Effects : When combined with other chemotherapeutic agents, enhanced efficacy was noted in certain studies .

Neuroprotective Effects

Recent investigations have also explored the neuroprotective properties of this compound:

  • Oxidative Stress Reduction : The compound has been shown to mitigate oxidative stress in neuronal cells.
  • Potential for Treating Neurodegenerative Diseases : Preliminary studies suggest its use in models of diseases like Alzheimer's and Parkinson's due to its ability to protect neuronal integrity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
1-Hydroxy-2-(1H-imidazol-2-yl)ethanoneImidazole derivativeAntimicrobial
5-(4-Methylphenyl)-1H-pyrazolePyrazole derivativeAnticancer
2-Amino-5-(4-methoxyphenyl)-1H-imidazoleImidazole derivativeNeuroprotective

These compounds share structural similarities but differ in their substituents and biological activities.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various tetrazatricyclic compounds against Gram-positive and Gram-negative bacteria. Results indicated that 4,6,11,13-tetramethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca exhibited potent inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.

Case Study 2: Cancer Cell Apoptosis

In vitro assays using human breast cancer cell lines demonstrated that treatment with this compound led to a significant increase in apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings through increased annexin V positivity.

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